Euphenol

Description

Properties

IUPAC Name |

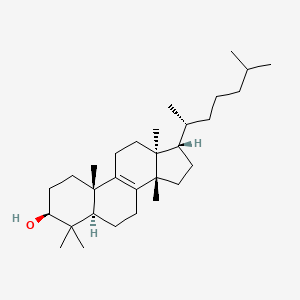

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZYKEVPFYHDOH-WZLOIPHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Eugenol: A Technical Guide for Researchers

Introduction

Eugenol (B1671780) (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound predominantly found in clove oil, with significant presence in other botanicals such as nutmeg, cinnamon, and basil.[1][2] Long recognized for its therapeutic properties, eugenol is a molecule of great interest in drug development due to its well-documented anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological effects of eugenol, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Eugenol's therapeutic versatility stems from its ability to modulate a wide array of cellular and molecular pathways. Its primary mechanisms of action can be broadly categorized into anti-inflammatory, anticancer, and antioxidant effects, each involving intricate signaling cascades.

Anti-inflammatory Activity

Eugenol exerts potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression. Eugenol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

The mechanism of NF-κB inhibition involves the suppression of the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65 subunit to the nucleus, thus blocking the transcription of pro-inflammatory genes. Furthermore, eugenol has been found to directly bind to NF-κB, further inhibiting its activity.

Eugenol also modulates the mitogen-activated protein kinase (MAPK) signaling pathway, another crucial regulator of inflammation. Specifically, it can inhibit the phosphorylation of key MAPK proteins such as ERK1/2 and p38.

Signaling Pathway: Eugenol's Inhibition of the NF-κB Pathway

References

Euphenol chemical structure and properties

Note to the reader: Based on the provided topic, it is highly likely that "Euphenol" is a misspelling of "Eugenol," a well-researched phenolic compound. This technical guide will, therefore, focus on the chemical structure, properties, and biological activities of Eugenol.

An In-depth Technical Guide to Eugenol

This guide provides a comprehensive overview of Eugenol (4-allyl-2-methoxyphenol), a key bioactive compound found in several essential oils. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and underlying molecular mechanisms.

Chemical Structure and Properties

Eugenol is an aromatic phenolic compound belonging to the phenylpropanoid class.[1] Its structure consists of a guaiacol (B22219) (2-methoxyphenol) core with an allyl chain substituent.[2][3] This structure, particularly the phenolic hydroxyl group, is crucial for its biological activities.[4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methoxy-4-(2-propen-1-yl)phenol[5] |

| CAS Number | 97-53-0 |

| Chemical Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | COc1cc(CC=C)ccc1O |

| InChI Key | RRAFCDWBNXTKKO-UHFFFAOYSA-N |

Physicochemical Properties

Eugenol is a colorless to pale yellow, aromatic oily liquid with a characteristic spicy, clove-like scent. It is sparingly soluble in water but miscible with organic solvents like alcohol, ether, and chloroform.

| Property | Value |

| Appearance | Colorless to pale yellow oily liquid |

| Odor | Pleasant, spicy, clove-like |

| Melting Point | -12 to -7.5 °C |

| Boiling Point | 254 °C |

| Density | ~1.06 g/cm³ |

| pKa | 10.19 |

| Water Solubility | ~2.46 g/L |

| Refractive Index (n20/D) | ~1.541 |

Biological Activities and Therapeutic Potential

Eugenol exhibits a wide spectrum of pharmacological effects, making it a subject of interest for therapeutic applications. Its bioactivity is largely attributed to its antioxidant and anti-inflammatory properties. The World Health Organization (WHO) has declared Eugenol as generally recognized as safe (GRAS).

Summary of Biological Activities

| Activity | Description | IC₅₀ / Effective Concentration |

| Antioxidant | Scavenges free radicals like DPPH and protects against oxidative damage. | DPPH Scavenging Activity: 88.93% at 200 ppm |

| Anti-inflammatory | Inhibits key inflammatory mediators and pathways, such as NF-κB and COX-2. | Reduces TNF-α, IL-1β, and IL-6 in LPS-stimulated cells (15-50 μM) |

| Anticancer | Induces apoptosis and inhibits proliferation and metastasis in various cancer cell lines. | MCF-7 Breast Cancer Cells: 17.6 - 36.43 µg/mL; HCT-15 Colon Cancer Cells: 300 µM |

| Antimicrobial | Shows broad-spectrum activity against bacteria (e.g., S. aureus, E. coli) and fungi. | MIC against S. aureus: 1200 µg/mL |

| Analgesic | Has been traditionally used in dentistry for its pain-relieving properties. | N/A |

| Neuroprotective | Exhibits protective effects against neurotoxicity. | N/A |

Key Signaling Pathways Modulated by Eugenol

Eugenol exerts its biological effects by modulating several critical intracellular signaling pathways. These mechanisms are central to its anti-inflammatory, antioxidant, and anticancer activities.

Inhibition of NF-κB Signaling Pathway

Eugenol is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. It can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

Activation of Nrf2 Antioxidant Pathway

Eugenol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. By promoting the nuclear translocation of Nrf2, Eugenol enhances the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress.

Downregulation of c-Myc/PGC-1β/ERRα Signaling in Cancer

In the context of cancer metabolism, Eugenol has been shown to inhibit oxidative phosphorylation and fatty acid oxidation. It achieves this by downregulating the c-Myc/PGC-1β/ERRα signaling pathway, which is critical for energy production in rapidly proliferating cancer cells. This action suggests a potential mechanism for its anticancer effects by targeting cellular energy metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. lakeland.edu [lakeland.edu]

- 3. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase. | Sigma-Aldrich [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Triterpenoid Euphol: A Technical Guide to Natural Sources and Extraction

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euphol (B7945317), a tetracyclic triterpene alcohol, is a bioactive natural product of significant interest to the pharmaceutical and scientific communities. Exhibiting a range of pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects, euphol presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of euphol, details its biosynthetic origins, and offers meticulous protocols for its extraction, isolation, and quantification. All quantitative data are systematically presented in tabular format for ease of comparison, and key processes are visualized through diagrams to facilitate a deeper understanding of the methodologies and biochemical pathways involved.

Natural Sources of Euphol

Euphol is predominantly found within the plant kingdom, with the Euphorbiaceae family being the most prolific source. The milky latex produced by many species in the Euphorbia genus is a particularly rich reservoir of this triterpenoid (B12794562). Other plant families, including Clusiaceae, Cucurbitaceae, and Theaceae, have also been reported to contain euphol, albeit typically in lower concentrations.[1]

Principal Botanical Sources

The primary and most cited sources for the isolation of euphol are species within the Euphorbia genus. Key species include:

-

Euphorbia tirucalli (Pencil Cactus): The latex of this succulent is a well-documented and abundant source of euphol, frequently utilized in research for its isolation.[2][3]

-

Euphorbia antiquorum (Antique Spurge): The latex of this species is also known to contain significant quantities of euphol.[2]

-

Euphorbia umbellata: This species is another notable source of euphol.

-

Euphorbia kansui (Kansui Root): The roots of this plant, a component of traditional Chinese medicine, have been identified as a source of euphol.

Quantitative Analysis of Euphol Content

The concentration of euphol can vary considerably based on the plant species, the specific part of the plant utilized, the geographical origin, and the extraction methodology employed. The following table summarizes the available quantitative data regarding euphol content in various Euphorbia species.

| Plant Species | Analytical Method | Euphol Concentration/Purity | Reference |

| Euphorbia tirucalli | GC-MS | Major Triterpene | |

| Euphorbia tirucalli | HPLC | Purity >95% | |

| Euphorbia umbellata | Not Specified | Major Constituent | |

| Euphorbia antiquorum | Not Specified | Present | |

| Euphorbia neriifolia | Not Specified | Present |

Note: "Major Triterpene" or "Present" indicates that euphol was identified as a significant component, but specific quantitative data was not provided in the cited source.

Biosynthesis of Euphol

Euphol is synthesized in plants via the mevalonate (B85504) (MVA) pathway , which is responsible for the production of all isoprenoids. This intricate biochemical cascade begins with acetyl-CoA and culminates in the cyclization of 2,3-oxidosqualene (B107256) to form the characteristic tetracyclic structure of euphol.

The key stages of euphol biosynthesis are:

-

Formation of Isopentenyl Pyrophosphate (IPP): Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into the fundamental five-carbon building block, IPP.

-

Formation of Squalene (B77637): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP to form the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to create the 30-carbon precursor, squalene.

-

Cyclization to Euphol: Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This epoxide is then cyclized by a specific oxidosqualene cyclase (OSC), known as euphol synthase, to yield the tetracyclic euphol structure. This enzymatic step is a remarkable feat of stereospecific catalysis, orchestrating the formation of multiple rings in a single transformation.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of euphol from its primary natural source, Euphorbia tirucalli latex.

Extraction of Crude Euphol from Euphorbia tirucalli Latex

Objective: To obtain a crude extract rich in euphol from the latex of E. tirucalli.

Materials:

-

Fresh latex of E. tirucalli

-

Methanol (B129727) (analytical grade)

-

n-Hexane (analytical grade)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Beakers, separating funnel, rotary evaporator, filter paper

Procedure:

-

Collect fresh latex from E. tirucalli by making small incisions on the plant stems.

-

To prevent coagulation, immediately dilute the collected latex with an equal volume of methanol.

-

In a separating funnel, extract the methanolic solution three times with an equal volume of n-hexane.

-

Combine the n-hexane fractions and wash with distilled water to remove any residual methanol.

-

Dry the n-hexane extract over anhydrous sodium sulfate and then filter.

-

Concentrate the filtered n-hexane extract under reduced pressure using a rotary evaporator to yield the crude euphol extract.

Isolation and Purification of Euphol by Column Chromatography

Objective: To isolate and purify euphol from the crude extract.

Materials:

-

Crude euphol extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Glass column, beakers, test tubes, TLC plates (silica gel 60 F254)

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of the eluate in test tubes.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

-

Visualize the spots on the TLC plates under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound with the same Rf value as a pure euphol standard.

-

Evaporate the solvent from the pooled fractions to obtain purified euphol.

-

For higher purity, the euphol can be crystallized from a solvent system such as methanol-acetone.

Quantitative Analysis of Euphol by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of euphol in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure euphol in methanol at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak area corresponding to euphol.

-

Quantification: Calculate the concentration of euphol in the sample by interpolating its peak area on the calibration curve.

Conclusion

Euphol is a triterpenoid with considerable therapeutic potential, readily accessible from natural sources, particularly the latex of Euphorbia species. A thorough understanding of its biosynthetic pathway provides a basis for potential biotechnological production methods, which could ensure a sustainable and consistent supply for future research and development. The detailed protocols for extraction, isolation, and quantification outlined in this guide offer a robust framework for researchers to obtain high-purity euphol for pharmacological studies and to accurately assess its concentration in various natural matrices. These methodologies are fundamental to advancing the exploration of euphol as a lead compound in drug discovery.

References

In-Depth Technical Guide to Euphenol (Eugenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Euphenol, more commonly known as Eugenol (B1671780). It details its chemical identity, biological activities, and the molecular mechanisms through which it exerts its effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and related scientific disciplines.

Chemical Identification

Eugenol is a naturally occurring phenolic compound that is the primary component of clove oil. It is also found in other plants such as nutmeg, cinnamon, and basil.

| Identifier | Value | Citation |

| CAS Number | 97-53-0 | [1][2][3] |

| IUPAC Name | 2-methoxy-4-prop-2-enylphenol | [1] |

| Chemical Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | |

| InChI | InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3 | |

| InChIKey | RRAFCDWBNXTKKO-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=CC(=C1)CC=C)O |

Physicochemical Properties

| Property | Value | Citation |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Pleasant, spicy, clove-like | |

| Melting Point | -7.5 °C | |

| Boiling Point | 254 °C | |

| Density | 1.06 g/cm³ |

Biological Activities and Signaling Pathways

Eugenol exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity

Eugenol demonstrates significant antioxidant properties by scavenging free radicals and inhibiting the generation of reactive oxygen species (ROS). Its mechanism of action involves the modulation of the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress.

Caption: Eugenol's antioxidant mechanism via Nrf2 pathway activation.

Anti-inflammatory Activity

Eugenol exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins. This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways. Eugenol can also inhibit the cyclooxygenase-2 (COX-2) enzyme, reducing the synthesis of prostaglandins (B1171923) involved in inflammation.

Caption: Eugenol's inhibition of key pro-inflammatory signaling pathways.

Antimicrobial Activity

Eugenol possesses broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Eugenol can also inhibit microbial enzymes, such as amylase and protease, and interfere with their metabolic processes.

Caption: Workflow of Eugenol's antimicrobial mechanism of action.

Anticancer Activity

Eugenol has demonstrated potential anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. It can modulate several signaling pathways implicated in cancer, including the NF-κB and MAPK pathways. Eugenol can also arrest the cell cycle and has been shown to enhance the production of ROS in cancer cells, leading to cytotoxicity.

Experimental Protocols

Extraction of Eugenol from Cloves (Steam Distillation)

This protocol describes the extraction of eugenol from whole cloves using steam distillation.

Materials:

-

Whole cloves

-

Distilled water

-

250 mL round-bottom flask

-

Heating mantle or sand bath

-

Distillation apparatus (Claisen head, condenser, receiving flask)

-

Separatory funnel

Procedure:

-

Place 25 g of whole cloves and 100 mL of distilled water into a 250 mL round-bottom flask.

-

Set up the steam distillation apparatus.

-

Heat the flask to generate steam and begin co-distillation.

-

Collect approximately 60 mL of the distillate, which will be a milky white emulsion.

-

Allow the distillate to cool to room temperature.

-

Transfer the distillate to a 250 mL separatory funnel.

-

Extract the eugenol from the distillate using three 15 mL portions of dichloromethane.

-

Combine the organic layers and evaporate the dichloromethane on a steam bath in a fume hood to obtain crude eugenol.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol outlines the determination of eugenol's antioxidant capacity by measuring its ability to scavenge the DPPH radical.

Materials:

-

Eugenol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare various concentrations of eugenol and ascorbic acid in methanol.

-

In a 96-well plate, add 50 µL of each sample concentration to 250 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity Assessment (Cytokine Production in Macrophages)

This protocol describes how to assess the anti-inflammatory effect of eugenol by measuring its impact on cytokine production in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Eugenol

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of eugenol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production by eugenol compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of eugenol against a specific microorganism.

Materials:

-

Eugenol

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of eugenol in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no eugenol) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of eugenol that completely inhibits the visible growth of the microorganism.

Analysis of Signaling Pathways (Western Blotting)

This protocol provides a general workflow for analyzing the effect of eugenol on protein expression in signaling pathways like NF-κB and MAPK.

Materials:

-

Cells or tissue samples treated with eugenol

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB, anti-p-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells or tissue samples in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the changes in protein expression levels.

References

Pharmacokinetics and Metabolism of Euphenol: A Technical Guide

Disclaimer: Due to the limited availability of public research on a compound specifically named "Euphenol," this guide utilizes Curcumin as a well-researched model compound to illustrate the requested in-depth analysis of pharmacokinetic and metabolic profiles. Curcumin, a polyphenol, undergoes extensive investigation, providing a robust dataset for this technical whitepaper.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the absorption, distribution, metabolism, and excretion (ADME) of Curcumin, supported by experimental data and methodologies.

Introduction

Curcumin is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa). Despite its therapeutic potential in various diseases, its clinical application is often hindered by poor bioavailability, stemming from low aqueous solubility, rapid metabolism, and systemic elimination. A thorough understanding of its pharmacokinetic and metabolic fate is crucial for developing strategies to enhance its therapeutic efficacy.

Pharmacokinetic Profile

The oral bioavailability of Curcumin is notably low in both preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Curcumin in Rodents following Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Rat | 500 | 50.3 ± 6.1 | 0.83 | 237.9 ± 38.6 | 1.7 | |

| Mouse | 100 | 2.25 ± 0.4 | 1 | 5.5 ± 1.2 | 2.1 | Not specified |

| Rat | 2000 | 13.7 | 0.5-1 | Not specified | Not specified |

Table 2: Pharmacokinetic Parameters of Curcumin in Humans following Oral Administration

| Dose (g) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Subjects | Reference |

| 2 | Standard | Undetectable | - | - | 6 | |

| 4 | Standard | 2.2 - 11.1 | 1-1.5 | Not specified | 25 | |

| 8 | Standard | 6.5 - 51.4 | 1.5-2 | Not specified | 25 | |

| 10 | Standard | 51.4 | 2 | Not specified | 25 | |

| 12 | Standard | 51.4 | 2 | Not specified | 25 |

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for data interpretation and comparison.

A representative experimental workflow for assessing Curcumin's pharmacokinetics in rats is as follows:

-

Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Drug Administration: A suspension of Curcumin in a vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally via gavage at a specified dose.

-

Blood Sampling: Blood samples (approx. 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Curcumin and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Caption: Workflow for a typical preclinical pharmacokinetic study of Curcumin.

Metabolism

Curcumin undergoes extensive metabolism in the intestines and liver, which is a primary reason for its low systemic bioavailability. The major metabolic pathways are conjugation and reduction.

-

Conjugation: The phenolic hydroxyl groups of Curcumin are susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), forming Curcumin glucuronide and Curcumin sulfate, respectively. These conjugates are more water-soluble and are readily eliminated.

-

Reduction: The α,β-unsaturated β-diketone moiety of Curcumin can be reduced by alcohol dehydrogenase to yield dihydrocurcumin (B1670591) and tetrahydrocurcumin (B193312). These reductive metabolites also undergo subsequent conjugation reactions.

The primary metabolites found in plasma and urine are Curcumin glucuronide and tetrahydrocurcumin glucuronide.

Caption: Major metabolic pathways of Curcumin.

Distribution

Following absorption, Curcumin is distributed to various tissues. However, due to its rapid metabolism, plasma concentrations of the parent compound are very low. Studies using radiolabeled Curcumin have shown its presence in the gastrointestinal tract, liver, and kidneys. Its ability to cross the blood-brain barrier is limited, though some studies suggest that it can be detected in brain tissue at low levels.

Excretion

The primary route of excretion for Curcumin and its metabolites is through the feces, with biliary excretion playing a significant role. A smaller portion is eliminated in the urine, mainly as conjugated metabolites. The extensive enterohepatic circulation of Curcumin and its metabolites may contribute to its prolonged presence in the gastrointestinal tract.

Conclusion

The pharmacokinetic profile of Curcumin is characterized by poor oral absorption, rapid and extensive metabolism, and efficient systemic elimination. The primary metabolic pathways involve conjugation (glucuronidation and sulfation) and reduction. These factors collectively contribute to its low bioavailability, posing a significant challenge to its clinical development. Future research and development efforts should focus on novel formulations and delivery systems to overcome these pharmacokinetic limitations and enhance the therapeutic potential of this promising natural compound.

An In-Depth Technical Guide on the In Vitro Antioxidant Activity of Euphenol (Eugenol)

A Note on Terminology: The query specifies "Euphenol." Scientific literature extensively covers the antioxidant properties of "Eugenol" (IUPAC name: 4-allyl-2-methoxyphenol), a major component of clove oil. It is presumed that "this compound" refers to Eugenol (B1671780), and this guide will proceed based on the substantial body of research available for Eugenol.

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Eugenol, tailored for researchers, scientists, and professionals in drug development. It synthesizes quantitative data, details common experimental protocols, and visualizes key mechanistic pathways.

Quantitative Assessment of In Vitro Antioxidant Activity

Eugenol demonstrates significant antioxidant capacity across a range of in vitro assays. Its efficacy is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[1] The following table summarizes key quantitative findings from various studies.

| Assay Type | Eugenol Concentration | Observed Effect | Comparison with Standards | Source(s) |

| Lipid Peroxidation Inhibition | 15 µg/mL | 96.7% inhibition of linoleic acid emulsion peroxidation.[2][3] | More effective than α-tocopherol (84.6%) and BHA (95.4%); slightly less effective than BHT (99.7%) at the same concentration.[2][3] | |

| Lipid Peroxidation Inhibition | Not specified | Completely inhibited both iron and Fenton reagent-mediated lipid peroxidation. | Inhibitory activity was about fivefold higher than α-tocopherol and tenfold less than BHT. | |

| DPPH Radical Scavenging | 25 µg/mL | ~80% radical scavenging activity. | Ascorbic acid (50 µg/mL) showed >90% scavenging. | |

| ABTS Radical Scavenging | Not specified | High capacity to scavenge ABTS radicals. | Derivatives of eugenol showed EC50 values from 0.085 to 0.327 mg/mL compared to Trolox (0.004 mg/mL). | |

| Ferric Reducing Antioxidant Power (FRAP) | 25 µg/mL | FRAP value of approximately 300 µM Fe²⁺ equivalents. | Comparable to bis-eugenol (~275 µM) and clove oil (~225 µM) at the same concentration. | |

| ROS Inhibition (in neutrophils) | IC₅₀ = 5 µg/mL | Inhibited the formation of Reactive Oxygen Species (ROS) in a concentration-dependent manner. | Not specified. |

Mechanisms of Antioxidant Action

Eugenol exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant pathways.

Direct Radical Scavenging

The phenolic structure of Eugenol is central to its ability to directly neutralize free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to an unstable radical, thereby stabilizing it and preventing a cascade of oxidative damage. This process is a form of hydrogen atom transfer (HAT).

Modulation of the Nrf2-ARE Signaling Pathway

Beyond direct scavenging, Eugenol activates the body's own antioxidant defense systems. It modulates the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which is a critical regulator of endogenous antioxidant production.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Eugenol can interfere with this process, potentially by inhibiting the ubiquitination of the Nrf2 complex. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), enhancing the cell's overall capacity to combat oxidative stress.

Detailed Experimental Protocols

The following sections describe standardized protocols for common in vitro antioxidant assays used to evaluate Eugenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.

-

Reagents & Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

-

Eugenol stock solution and serial dilutions.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or ethanol.

-

UV-Vis Spectrophotometer.

-

96-well microplate or cuvettes.

-

-

Protocol Workflow:

-

Prepare a working solution of DPPH in methanol or ethanol. Protect from light.

-

In a 96-well plate, add a specific volume of Eugenol dilutions to the wells.

-

Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:3 or 1:2 sample to DPPH solution (e.g., 50 µL sample + 150 µL DPPH).

-

Prepare a blank (solvent only) and a control (solvent + DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of all wells at 517 nm.

-

-

Calculation:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging activity against Eugenol concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

-

Principle: Antioxidants donate electrons or hydrogen atoms to ABTS•⁺, causing the solution to lose its color. The decolorization is measured by the decrease in absorbance at ~734 nm.

-

Reagents & Equipment:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate (e.g., 2.45 mM).

-

Eugenol stock solution and serial dilutions.

-

Positive control (e.g., Trolox).

-

Ethanol or phosphate (B84403) buffer.

-

UV-Vis Spectrophotometer.

-

-

Protocol Workflow:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS stock solution and potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the Eugenol dilutions to a fixed volume of the diluted ABTS•⁺ solution (e.g., 10 µL sample + 190 µL ABTS•⁺).

-

Incubate for a set time (e.g., 6-30 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Results are calculated similarly to the DPPH assay. Often, they are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

-

Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which is monitored by the increase in absorbance at ~593 nm.

-

Reagents & Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6).

-

TPTZ solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM).

-

Eugenol stock solution and serial dilutions.

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve.

-

Water bath (37°C).

-

UV-Vis Spectrophotometer.

-

-

Protocol Workflow:

-

Prepare the fresh FRAP working reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Pre-warm the FRAP reagent to 37°C.

-

Add a small volume of the Eugenol sample or standard to a large volume of the FRAP reagent (e.g., 20 µL sample + 180 µL FRAP reagent).

-

Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄.

-

The antioxidant capacity of Eugenol is determined by comparing its absorbance to the standard curve and is expressed as µmol Fe²⁺ equivalents per unit of sample.

-

Conclusion

The in vitro evidence strongly supports the classification of Eugenol as a potent natural antioxidant. It functions both as a primary antioxidant through direct and rapid scavenging of free radicals and as a secondary antioxidant by upregulating crucial endogenous enzymatic defenses via the Nrf2 signaling pathway. Its efficacy, which is comparable and in some cases superior to standard antioxidants like α-tocopherol, makes it a compelling molecule for further investigation in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress.

References

An In-depth Technical Guide to Euphenol (Eugenol) Derivatives: Synthesis and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol (B1671780), a naturally occurring phenolic compound abundant in essential oils like clove oil, has garnered significant scientific interest due to its diverse pharmacological properties. Its versatile chemical structure, featuring hydroxyl, methoxy, and allyl functional groups, serves as a scaffold for the synthesis of a wide array of derivatives with enhanced or novel therapeutic activities. This technical guide provides a comprehensive overview of the synthesis of eugenol derivatives and explores their significant potential in drug discovery, with a focus on their antibacterial, anticancer, and anti-inflammatory activities. Detailed experimental protocols for the synthesis of key derivatives are provided, alongside a summary of their biological activities supported by quantitative data. Furthermore, this guide illustrates the key signaling pathways modulated by eugenol and its derivatives, offering insights into their mechanisms of action.

Introduction to Eugenol

Eugenol (IUPAC name: 2-methoxy-4-(2-propenyl)phenol; CAS No: 97-53-0) is a phenylpropanoid with a molecular formula of C₁₀H₁₂O₂.[1][2] It is a colorless to pale yellow oily liquid with a characteristic spicy, clove-like aroma.[2] The eugenol molecule possesses three key reactive sites available for chemical modification: the phenolic hydroxyl group, the aromatic ring, and the terminal double bond of the allyl group.[3] These sites allow for a variety of chemical transformations, leading to the generation of a diverse library of derivatives with modified physicochemical and biological properties.[3]

Eugenol itself exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and analgesic properties. However, limitations such as moderate potency and potential for toxicity at high concentrations have driven the exploration of its derivatives to develop more effective and safer therapeutic agents.

Synthesis of Eugenol Derivatives

The chemical modification of eugenol primarily involves reactions at its phenolic hydroxyl group (esterification and etherification), aromatic ring (electrophilic substitution), and the allyl group's double bond (addition reactions).

Esterification of the Hydroxyl Group

Esterification of the phenolic hydroxyl group is a common strategy to modulate the lipophilicity and bioavailability of eugenol. This can be achieved through reaction with various carboxylic acids, acid anhydrides, or acyl chlorides.

Experimental Protocol: Synthesis of Eugenol Acetate (B1210297)

This protocol describes a general method for the synthesis of eugenol acetate via reaction with acetic anhydride (B1165640).

-

Materials: Eugenol, acetic anhydride, pyridine (B92270), ethyl acetate (EtOAc), 20% (w/v) aqueous solution of CuSO₄·5H₂O, saturated NaCl solution, anhydrous Na₂SO₄.

-

Procedure:

-

In a round-bottom flask, mix eugenol (2 mmol) with acetic anhydride (6 mmol).

-

Add pyridine (2 mL) to the mixture.

-

Stir the resulting solution for 24 hours at room temperature.

-

After 24 hours, add ethyl acetate (20 mL) to the reaction mixture.

-

Partition the mixture with a 20% (w/v) aqueous solution of CuSO₄·5H₂O (3 x 30 mL) to remove pyridine.

-

Separate the organic phase and wash it with a saturated NaCl solution (3 x 10 mL).

-

Dry the organic phase with anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the eugenol acetate.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the synthesized ester can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Etherification of the Hydroxyl Group

The synthesis of eugenol ethers is another important modification, often leading to compounds with enhanced biological activities. The Williamson ether synthesis is a common method employed for this purpose.

Experimental Protocol: Synthesis of a Eugenol Ether Derivative

This protocol outlines a general procedure for the O-alkylation of eugenol.

-

Materials: Eugenol, potassium hydroxide (B78521) (KOH), potassium iodide (KI), (di, tri, or tetra)ethylene glycol ditosylate, ethanol (B145695), dichloromethane.

-

Procedure:

-

Dissolve eugenol (6 mmol) in ethanol in a round-bottom flask.

-

Add a 50% excess of KOH in ethanol solution containing 0.5% KI as a co-catalyst.

-

After 10 minutes of stirring, add the desired ethylene (B1197577) glycol ditosylate (3 mmol) to the solution under a nitrogen atmosphere.

-

Reflux the reaction mixture for 24 hours.

-

After completion of the reaction, pour the mixture into water and extract with dichloromethane.

-

Wash the organic layer and then dry it over MgSO₄.

-

Evaporate the solvent, and purify the residue by silica gel column chromatography using an ethyl acetate/hexane (2/1 volume ratio) eluent to obtain the desired product.

-

-

Characterization: Confirm the structure of the synthesized ether using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Modification of the Allyl Group

The double bond in the allyl group of eugenol can undergo various addition reactions, leading to a range of derivatives with diverse functionalities.

Aromatic Ring Substitution

Electrophilic substitution reactions on the aromatic ring, such as halogenation, can also be performed to generate novel derivatives.

Experimental Protocol: Synthesis of Halogenated Eugenol Derivatives

A general procedure for the synthesis of halogenated eugenol derivatives can be adapted from various sources. For example, chloro-eugenol has been synthesized and shown to possess potent anti-inflammatory activity.

Biological Activities of Eugenol Derivatives

The structural modifications of eugenol have led to the discovery of derivatives with significantly enhanced antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Several eugenol derivatives have demonstrated potent activity against a range of pathogenic bacteria, including strains resistant to conventional antibiotics. Modifications often lead to a broader spectrum of activity compared to the parent eugenol molecule.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Eugenol | S. aureus | 1000 | |

| Eugenol Ester Derivatives | E. coli, S. aureus | 500 | |

| Chalcogen-containing Derivatives | H. pylori | < 4 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of eugenol derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the microdilution method.

-

Materials: Synthesized eugenol derivatives, bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates.

-

Procedure:

-

Prepare a stock solution of each eugenol derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity

Eugenol derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Eugenol-1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast) | 3.15 | |

| Eugenol-1,2,3-triazole derivative (Compound 9) | MDA-MB-231 (Breast) | 6.91 | |

| (S)-6,6'-dibromo-dehydrodieugenol | LAN-5 (Neuroblastoma) | 16 | |

| Eugenol-1,3,4-oxadiazole-Mannich base (Compound 17) | PC-3 (Prostate) | 1.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, synthesized eugenol derivatives, MTT solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the eugenol derivatives for a specified period (e.g., 24, 48 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

-

Anti-inflammatory Activity

Eugenol and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

| Derivative | Assay | IC₅₀ | Reference |

| Eugenol | PGE₂ production inhibition | 0.37 µM | |

| Chloro-eugenol (ST8) | Inhibition of pro-inflammatory cytokines | Potent activity | |

| Eugenol derivative (1C) | PPARγ protein binding | 10.65 µM |

Signaling Pathways and Mechanisms of Action

The biological activities of eugenol derivatives are underpinned by their interaction with various cellular signaling pathways.

Apoptosis Signaling Pathway

Many eugenol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the activation of caspases, release of cytochrome c from mitochondria, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Eugenol and its derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes such as COX-2, TNF-α, and various interleukins.

Conclusion and Future Perspectives

Eugenol derivatives represent a promising class of bioactive compounds with significant potential for the development of new therapeutic agents. The ease of chemical modification of the eugenol scaffold allows for the generation of a vast chemical space with diverse biological activities. The enhanced antibacterial, anticancer, and anti-inflammatory properties of many eugenol derivatives, as highlighted in this guide, underscore their importance in drug discovery research.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. Further investigation into their mechanisms of action, including the identification of specific molecular targets and the comprehensive mapping of modulated signaling pathways, will be crucial for their clinical translation. Additionally, studies on the in vivo efficacy, pharmacokinetic profiles, and safety of the most promising candidates are warranted to fully realize the therapeutic potential of this versatile class of natural product derivatives.

References

- 1. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Toxicological Profile of Eugenol in Animal Models: An In-depth Technical Guide

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a summary of available toxicological data on eugenol (B1671780) in animal models and is not intended to be a comprehensive safety assessment. All experimental work involving animals should be conducted under appropriate ethical guidelines and regulations. The user of this document is solely responsible for the interpretation and application of the information provided. It is assumed that the query for "Euphenol" was a misspelling of "Eugenol," as "Eugenol" is the scientifically recognized and widely studied compound.

Executive Summary

Eugenol (2-methoxy-4-(2-propenyl)phenol), a naturally occurring phenolic compound found in essential oils of clove, nutmeg, cinnamon, and basil, is widely used in the food, fragrance, and dental industries.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of eugenol in various animal models, focusing on acute, sub-chronic, genetic, reproductive, and developmental toxicity, as well as its carcinogenic potential. The guide summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows. Overall, eugenol exhibits a low to moderate order of acute toxicity. Sub-chronic studies have established No-Observed-Adverse-Effect Levels (NOAELs). The genotoxic and carcinogenic potential of eugenol appears to be complex and, in some cases, equivocal, warranting careful consideration in risk assessment. Reproductive and developmental studies in rodents have indicated potential adverse effects at higher dose levels. Mechanistic studies suggest that the toxic effects of eugenol may be mediated through modulation of various signaling pathways, including NF-κB, PI3K/AKT, and STAT3.[4][5]

Acute Toxicity

The acute toxicity of eugenol has been evaluated in several animal species via different routes of administration. The median lethal dose (LD50) varies depending on the species and the route of exposure, with intravenous administration generally resulting in the highest toxicity.

Table 2.1: Acute Toxicity of Eugenol in Animal Models

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | 1930 - 2680 | |

| Mouse | Oral | 3000 | |

| Rat | Intravenous | ~50 - 60 | |

| Rat | Inhalation (4h) | LC50 > 2.58 mg/L |

Experimental Protocols

Oral LD50 Study in Rats

-

Animal Model: Wistar rats.

-

Methodology: Eugenol, typically dissolved in a vehicle like corn oil, is administered orally via gavage to groups of rats at graded doses. A control group receives the vehicle alone. The animals are observed for a period of 14 days for clinical signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all surviving animals. The LD50 is calculated using a standard statistical method (e.g., probit analysis).

Inhalation LC50 Study in Rats

-

Animal Model: Sprague-Dawley rats.

-

Methodology: Rats are exposed to varying concentrations of eugenol aerosol in an inhalation chamber for a specified duration, typically 4 hours. A control group is exposed to air only. Animals are observed for clinical signs of toxicity during and after exposure for a 14-day period. Body weight, food, and water consumption are monitored. At the end of the study, a macroscopic examination of the animals is conducted. The LC50 is determined based on the concentration of eugenol that causes mortality in 50% of the test animals.

Sub-chronic Toxicity

Sub-chronic toxicity studies provide information on the effects of repeated exposure to a substance over a period of up to 90 days. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 3.1: Sub-chronic Toxicity of Eugenol in Rodents

| Species | Duration | Route of Administration | Doses | NOAEL | Key Findings at Higher Doses | Reference |

| Rat | 90 days | Oral (diet) | 0, 3000, 6000, 12500 ppm | >2000 mg/kg/day | Decreased body weight gain | |

| Mouse | 28 days | Oral (food) | 2.6, 5.2, 7.8 mg/animal | Not explicitly stated | Behavioral changes, decreased body weight, food and water consumption |

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

-

Animal Model: Fischer 344 rats.

-

Methodology: Eugenol is incorporated into the diet at various concentrations and fed to groups of rats for 90 days. A control group receives the basal diet. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded weekly. At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. A complete necropsy is performed, and selected organs are weighed and examined histopathologically. The NOAEL is determined as the highest dose that does not produce any significant treatment-related adverse effects.

Genetic Toxicology

The genotoxic potential of eugenol has been investigated in a variety of in vitro and in vivo assays, with some conflicting results.

Table 4.1: Summary of Genotoxicity Studies of Eugenol

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative | |

| DNA Damage | Bacteria | Not specified | Positive and Negative results | |

| Chromosomal Aberrations | Mammalian cells in vitro | Not specified | Positive | |

| Sister Chromatid Exchange | Mammalian cells in vitro | Not specified | Small increase | |

| Host-Mediated Assay | Mouse | In vivo | Negative | |

| Comet Assay | Mouse peripheral blood | In vivo | Positive (genetic damage) |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Methodology: The tester strains, which are auxotrophic for histidine, are exposed to different concentrations of eugenol on a minimal agar (B569324) plate. If eugenol or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow in the absence of histidine. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control group.

In Vivo Comet Assay

-

Animal Model: FVB/n female mice.

-

Methodology: Animals are administered eugenol, typically via oral gavage or in the diet. At selected time points after treatment, blood is collected, and peripheral blood lymphocytes are isolated. The cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Carcinogenicity

Long-term carcinogenicity studies of eugenol have been conducted by the National Toxicology Program (NTP) in rats and mice.

Table 5.1: Carcinogenicity of Eugenol in Rodents

| Species | Strain | Route of Administration | Doses (ppm in feed) | Duration | Findings | Conclusion | Reference |

| Rat | F344/N | Oral | 0, 3000, 6000 | 103 weeks | No evidence of carcinogenic activity | Negative | |

| Mouse | B6C3F1 | Oral | 0, 3000, 6000 | 103 weeks | Increased incidence of hepatocellular adenomas and carcinomas in males at the lower dose; increased incidence of liver tumors in females. | Equivocal evidence |

Experimental Protocol: 2-Year Bioassay in Rodents

-

Animal Models: Fischer 344/N rats and B6C3F1 mice.

-

Methodology: Groups of 50 male and 50 female rats and mice were fed diets containing eugenol at concentrations of 0, 3000, or 6000 ppm for 103 weeks. Animals were observed daily for clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the 2-year period, all surviving animals were euthanized and subjected to a complete necropsy. All organs and tissues were examined for gross lesions, and a comprehensive histopathological evaluation was performed. The incidence of tumors in the dosed groups was compared to that in the control groups.

Reproductive and Developmental Toxicity

Studies in animal models suggest that eugenol may have adverse effects on reproduction and development, particularly at high doses.

Table 6.1: Reproductive and Developmental Toxicity of Eugenol in Rats

| Study Type | Species | Doses (mg/kg/day) | Key Findings | Reference |

| Reproductive Toxicity | Wistar Rat | 37.5, 187.5, 375 | Increased pre- and post-implantation loss, stillbirths, alterations in maternal organs, skeletal alterations in fetuses. | |

| Developmental Toxicity | Sprague-Dawley Rat | Not specified | Reduced fetal weight and viability, unusual neurological symptoms in offspring. |

Experimental Protocol: Reproductive/Developmental Toxicity Screening Test

-

Animal Model: Wistar rats.

-

Methodology: Female rats are administered eugenol orally at different dose levels during specific periods of gestation, such as pre-implantation (gestation days 0-5) and organogenesis (gestation days 6-15). Maternal parameters such as body weight, food and water consumption, and clinical signs are monitored. At term, the dams are euthanized, and the number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of eugenol are thought to be mediated through its interaction with various cellular signaling pathways.

dot digraph "Eugenol_Toxicity_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Eugenol" { label="Eugenol"; style="filled"; fillcolor="#F1F3F4"; Eugenol [label="Eugenol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Cellular_Effects" { label="Cellular Effects"; style="filled"; fillcolor="#F1F3F4"; Oxidative_Stress [label="Oxidative Stress\n(ROS Generation)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Signaling_Pathways" { label="Signaling Pathways"; style="filled"; fillcolor="#F1F3F4"; NFkB [label="NF-κB", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

Eugenol -> NFkB [label="Inhibits", color="#EA4335"]; Eugenol -> PI3K_AKT [label="Modulates", color="#4285F4"]; Eugenol -> STAT3 [label="Inhibits", color="#EA4335"]; Eugenol -> MAPK_ERK [label="Modulates", color="#4285F4"];

NFkB -> Inflammation [label="Promotes", color="#202124"]; PI3K_AKT -> Cell_Proliferation [label="Promotes", color="#202124"]; STAT3 -> Cell_Proliferation [label="Promotes", color="#202124"]; MAPK_ERK -> Cell_Proliferation [label="Promotes", color="#202124"]; Eugenol -> Oxidative_Stress [label="Induces (at high doses)", color="#EA4335"]; Oxidative_Stress -> Apoptosis [label="Induces", color="#202124"]; } Eugenol's interaction with key signaling pathways.

dot digraph "Experimental_Workflow_for_Toxicity_Assessment" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Phase1" { label="Phase 1: Dose Range Finding"; style="filled"; fillcolor="#F1F3F4"; Acute_Toxicity [label="Acute Toxicity Study\n(e.g., LD50)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Phase2" { label="Phase 2: Repeated Dose Studies"; style="filled"; fillcolor="#F1F3F4"; Subchronic_Toxicity [label="Sub-chronic Toxicity Study\n(e.g., 90-day)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Phase3" { label="Phase 3: Specific Toxicity Endpoints"; style="filled"; fillcolor="#F1F3F4"; Genotoxicity [label="Genotoxicity Assays\n(Ames, Micronucleus)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carcinogenicity [label="Carcinogenicity Bioassay\n(2-year)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reproductive_Toxicity [label="Reproductive/Developmental\nToxicity Study", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Phase4" { label="Phase 4: Mechanistic Studies"; style="filled"; fillcolor="#F1F3F4"; Signaling_Pathways [label="Signaling Pathway Analysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Acute_Toxicity -> Subchronic_Toxicity [label="Informs dose selection"]; Subchronic_Toxicity -> Carcinogenicity [label="Informs dose selection"]; Subchronic_Toxicity -> Reproductive_Toxicity [label="Informs dose selection"]; Acute_Toxicity -> Genotoxicity; Genotoxicity -> Carcinogenicity; Carcinogenicity -> Signaling_Pathways; Reproductive_Toxicity -> Signaling_Pathways; } A generalized workflow for toxicological assessment.

Conclusion

The toxicological profile of eugenol in animal models indicates a compound with low to moderate acute toxicity. Sub-chronic exposure has established NOAELs, primarily associated with decreased body weight gain at higher doses. The genotoxicity data for eugenol is mixed, with some assays indicating potential for DNA damage and chromosomal aberrations, while others are negative. Long-term carcinogenicity bioassays in rodents have provided no evidence of carcinogenicity in rats and equivocal evidence in mice. Reproductive and developmental toxicity studies in rats suggest that eugenol can induce adverse effects at high dose levels. Mechanistic studies have begun to elucidate the molecular pathways through which eugenol may exert its toxic effects, including the modulation of inflammatory and cell proliferation signaling pathways. This comprehensive overview of the toxicological data on eugenol should serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating its safety profile.

References

- 1. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eugenol - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Eugenol mitigates glyphosate-induced testicular toxicity via modulation of oxidative stress, ER stress, RAGE/NLRP3 and PI3K/AKT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eugenol attenuates aluminium-induced neurotoxicity in rats by inhibiting the activation of STAT3 and NF-кB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantification of Euphol in Essential Oils

Introduction

Euphol (B7945317) is a tetracyclic triterpene alcohol found predominantly in the latex and essential oils of various plants, particularly within the Euphorbia genus[1][2]. It has garnered significant interest in the scientific community due to its potential anti-inflammatory, anti-mutagenic, and immunomodulatory properties[1]. Accurate quantification of euphol in essential oils and plant extracts is critical for quality control, standardization of herbal products, and further pharmacological research. This document provides detailed application notes and protocols for the primary analytical methods used to quantify euphol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable method for quantifying euphol. As euphol does not possess a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm[3]. This method is highly suitable for analyzing extracts after initial sample cleanup. The principle involves separating euphol from other components in the sample on a C18 reverse-phase column, followed by its detection and quantification based on a standard calibration curve[3]. For compounds with poor UV absorption, derivatization can be employed to enhance sensitivity, although this is not always necessary for euphol itself.

Key Advantages:

-

Excellent quantitative accuracy and precision.

-

Suitable for non-volatile and thermally unstable compounds.

-

Well-established and widely available instrumentation.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

2. Preparation of Standard Solutions

-

Primary Stock Solution: Accurately weigh a known amount of pure euphol standard (purity ≥95%) and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of standard solutions at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Sample Preparation

-

Extraction: Dissolve a precisely weighed amount of the essential oil or plant extract in methanol.

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered solution with methanol to a concentration that falls within the range of the calibration curve.

4. Analysis and Quantification

-

Calibration Curve: Inject the prepared standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to euphol.

-

Quantification: Determine the concentration of euphol in the sample by interpolating its peak area on the calibration curve. Calculate the final euphol content in the original essential oil or extract, accounting for the initial weight and dilution factor.

Workflow for Euphol Quantification by HPLC

Caption: General experimental workflow for quantifying euphol using HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. For euphol analysis, a non-polar capillary column is typically used. Identification is achieved by comparing the retention time and mass fragmentation pattern of the analyte with that of a known standard and by matching the mass spectrum with established libraries (e.g., NIST, WILEY). Quantification can be performed using either an external or internal standard method to ensure accuracy.

Key Advantages:

-

High sensitivity and selectivity.

-

Provides structural information (mass spectrum) for compound identification.

-

Ideal for analyzing the complex volatile composition of essential oils.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Conditions

-

GC-MS System: A standard GC system coupled to a Mass Spectrometer.

-

Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 320°C) and hold. This program must be optimized for the specific essential oil.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

2. Preparation of Standard Solutions

-

Euphol Standard: Prepare a stock solution of pure euphol in a suitable volatile solvent (e.g., cyclohexane, methanol) at a concentration of 1 mg/mL. Create a series of dilutions for the calibration curve.

-

Internal Standard (Optional but Recommended): Prepare a stock solution of an internal standard (IS), a compound not naturally present in the sample (e.g., nonane), in the same solvent.

3. Sample Preparation

-

Dilution: Dilute a known weight of the essential oil in the chosen solvent (e.g., 5.0 mg/mL in cyclohexane).

-

Internal Standard Addition: If using an internal standard, add a precise volume of the IS stock solution to both the standard solutions and the sample solution.

-